molecular formula C24H24N4O3 B2914603 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide CAS No. 1212793-53-7

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide

Cat. No.: B2914603
CAS No.: 1212793-53-7
M. Wt: 416.481
InChI Key: ULIHICOZFIUPMQ-UHFFFAOYSA-N
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Description

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyrrole ring, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]acrylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
  • 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
  • 2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Uniqueness

What sets 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHICOZFIUPMQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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